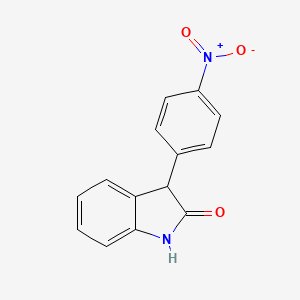

3-(4-Nitrophenyl)indolin-2-one

Description

Contextualization within Indolinone Chemical Space

The indolinone scaffold, also known as 2-indolinone or oxindole (B195798), is a bicyclic aromatic heterocyclic organic compound. nih.gov This core structure is a fundamental building block in medicinal chemistry, with numerous derivatives developed and investigated for a wide range of therapeutic applications. nih.govontosight.ai The chemical space around the isatin (B1672199)/indolinone molecular core has been extensively explored, leading to the discovery of potent inhibitors for various biological targets. mdpi.com

3-(4-Nitrophenyl)indolin-2-one is a specific derivative of this scaffold, characterized by the presence of an indoline (B122111) core substituted with a 4-nitrophenyl group at the 3-position. This substitution is crucial as the nitro group enhances the compound's electrophilic character and can significantly influence its biological activity compared to other indolinone derivatives. The structure combines the functionalities of an indole (B1671886) and a carbonyl group, making it a member of the indolinone family.

The versatility of the indolinone core allows for modifications at various positions, leading to a vast chemical space with diverse pharmacological properties. ontosight.ai The substitution at the 3-position, as seen in this compound, is a common strategy to modulate the biological effects of these compounds.

Significance in Contemporary Chemical and Biological Research

The significance of this compound in modern research stems from its potential as a lead compound in drug discovery and as a versatile intermediate in organic synthesis.

Biological and Medicinal Significance:

Research has demonstrated that this compound and its derivatives exhibit a range of biological activities, particularly in the realm of anticancer research. smolecule.com Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. smolecule.com For instance, derivatives of this compound have been investigated for their cytotoxic effects against human cancer cell lines such as MCF-7. smolecule.comresearchgate.netijpsdronline.com

The mechanism of action often involves the inhibition of key enzymes or receptors implicated in disease progression. For example, docking studies have shown that 3-substituted indolin-2-one scaffolds can bind to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cell proliferation. researchgate.net Specifically, a derivative, 3-(2-(4-nitrophenyl) hydrazono) indolin-2-one, has shown potent activity and has been the subject of detailed docking and quantum mechanical studies to understand its interaction with VEGFR-2. researchgate.netnih.gov

Furthermore, derivatives of this compound have been synthesized and evaluated for their potential in treating neurodegenerative diseases like Parkinson's disease by targeting α-synuclein fibrils. longdom.orglongdom.org

Synthetic and Chemical Significance:

From a synthetic chemistry perspective, this compound serves as a valuable intermediate for the creation of more complex molecules. smolecule.com The presence of the nitro group allows for a variety of chemical transformations, including reduction to an amine, which can then be further functionalized. smolecule.com

The synthesis of this compound itself can be achieved through methods like the Knoevenagel condensation of indoline and 4-nitrobenzaldehyde (B150856). smolecule.com More advanced multi-component reactions have also been developed to streamline its synthesis. smolecule.com The reactivity of the double bond in related 3-(benzylidene)indolin-2-one derivatives allows for further structural modifications. nih.gov

The table below summarizes some of the key research findings related to this compound and its derivatives:

| Research Area | Key Findings |

| Anticancer Activity | Derivatives show cytotoxic effects against various cancer cell lines, including HeLa, LS180, Raji, and MCF-7. smolecule.comresearchgate.netijpsdronline.comresearchgate.net |

| Enzyme Inhibition | 3-substituted indolin-2-one scaffolds are investigated as inhibitors of VEGFR-2. researchgate.net |

| Neurodegenerative Diseases | Derivatives are being explored as imaging agents and potential therapeutics for Parkinson's disease by targeting α-synuclein. longdom.orglongdom.org |

| Synthetic Chemistry | The compound serves as a versatile intermediate for synthesizing more complex molecules. smolecule.comnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O3 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C14H10N2O3/c17-14-13(11-3-1-2-4-12(11)15-14)9-5-7-10(8-6-9)16(18)19/h1-8,13H,(H,15,17) |

InChI Key |

VPKORSVNLUCZHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of the 3 4 Nitrophenyl Indolin 2 One Core

Electrophilic Aromatic Substitution Potentials

The potential for electrophilic aromatic substitution on the 3-(4-nitrophenyl)indolin-2-one core is influenced by the electronic properties of both the indolinone ring system and the pendant 4-nitrophenyl group.

The indolinone nucleus itself contains a benzene (B151609) ring fused to a pyrrolidinone ring. The nitrogen atom of the lactam can donate electron density into the fused benzene ring, generally directing electrophilic attack to the positions para (C5) and ortho (C7) to the nitrogen. However, the C3 position of the pyrrole (B145914) ring in indole (B1671886) is the most reactive site for electrophilic substitution, being approximately 10¹³ times more reactive than benzene. wikipedia.org In the case of this compound, this position is already substituted. Therefore, electrophilic attack would be directed towards the fused benzene ring.

Conversely, the 4-nitrophenyl substituent contains a powerful electron-withdrawing nitro group (-NO₂). This group strongly deactivates the phenyl ring towards electrophilic attack through both inductive and resonance effects, making substitution on this ring significantly more difficult than on an unsubstituted benzene ring. alchempharmtech.comlkouniv.ac.in Any electrophilic substitution that does occur would be directed to the positions meta to the nitro group. Due to this strong deactivation, electrophilic aromatic substitution reactions on the this compound core are expected to occur preferentially on the indolinone's benzene ring (at C5 or C7) rather than on the nitrophenyl ring.

Condensation Reactions with Aldehydes and Ketones

Condensation reactions are fundamental in modifying the indolin-2-one core, typically involving the active methylene (B1212753) group at the C3 position of indolin-2-one itself. The reaction of indolin-2-one with 4-nitrobenzaldehyde (B150856), often a Knoevenagel or aldol-type condensation, yields 3-(4-nitrobenzylidene)indolin-2-one, a structurally related compound with an exocyclic double bond. nih.govnih.gov This transformation is a key method for creating derivatives with extended conjugation. smolecule.com

These reactions are generally catalyzed by a base, such as piperidine (B6355638) or pyridine, or an acid. For example, refluxing indolin-2-one with 4-nitrobenzaldehyde in acetic acid can produce the target benzylidene derivative. nih.gov The resulting C=C double bond introduces geometric isomerism (E/Z), adding another layer of structural diversity. nih.gov While the title compound, this compound, lacks the active methylene group for direct condensation, these related reactions highlight the versatility of the indolinone scaffold in synthesizing complex structures from simple precursors.

Further variations include tandem reactions. For instance, a Knoevenagel condensation between oxindole (B195798) and an acetophenone (B1666503) derivative can be followed by an allylic oxidation, creating an aldehyde that serves as a precursor for more complex allylidene structures. nih.gov

Table 1: Examples of Condensation Reactions to Form Indolin-2-one Derivatives

Nitro Group Reduction Pathways

The nitro group on the 4-nitrophenyl ring is a key functional handle that can be readily reduced to a primary amine (-NH₂). This transformation dramatically alters the electronic and physicochemical properties of the molecule and serves as a gateway to a vast array of further derivatizations, such as Schiff base formation. smolecule.com Several methods are available for the reduction of aromatic nitro groups, offering different levels of selectivity and compatibility with other functional groups. commonorganicchemistry.com

Commonly employed methods include catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com These methods are highly efficient but may also reduce other susceptible groups. For greater chemoselectivity, metal-acid systems such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are widely used. commonorganicchemistry.comescholarship.org These reagents provide milder conditions and can often tolerate other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is another alternative that can sometimes offer selective reduction if multiple nitro groups are present. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

The resulting 3-(4-aminophenyl)indolin-2-one is a crucial intermediate for subsequent transformations.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the indolin-2-one lactam is nucleophilic and can be readily functionalized through N-alkylation or other N-derivatization reactions. This provides a straightforward method for introducing a wide variety of substituents, thereby modulating the molecule's steric and electronic properties.

The N-alkylation is typically achieved by treating the indolin-2-one derivative with a strong base to deprotonate the nitrogen, followed by the addition of an alkylating agent. nih.gov A common protocol involves using sodium hydride (NaH) as the base in an aprotic polar solvent like dimethylformamide (DMF) at 0°C, followed by the introduction of an alkyl halide (e.g., methyl iodide, ethyl bromide). nih.govrsc.org Flow chemistry techniques have also been optimized for the N-alkylation of indoline (B122111) derivatives, significantly reducing reaction times and improving efficiency. epa.gov Kinetic studies have shown that in unsubstituted indolin-2-one, the C3 position can be more reactive towards alkylation than the N1 position, but N-alkylation becomes more favorable once the C3 position is substituted. cdnsciencepub.com

Table 3: Examples of N-Alkylation Reactions on Indolin-2-one Derivatives

Schiff Base Formation and Related Transformations

Schiff base (or imine) formation is a prominent transformation available to the this compound core after the nitro group has been reduced to an amine. The resulting primary amine of 3-(4-aminophenyl)indolin-2-one can undergo a condensation reaction with a variety of aldehydes and ketones to form the corresponding Schiff bases (—N=CH—R). ijacskros.com

This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in an alcoholic solvent like ethanol. ijacskros.comrdd.edu.iq The carbonyl group at the C3 position of isatin (B1672199) (a related precursor) is known to selectively undergo condensation to form imines. rdd.edu.iq A wide range of aromatic aldehydes, bearing both electron-donating (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing (e.g., -NO₂, -Cl) groups, have been successfully condensed with amino-functionalized isatin derivatives to produce a library of novel Schiff bases. nih.gov

Table 4: Representative Schiff Bases from Amino-Indolinone Derivatives

[3+2] Cycloaddition Reactions of Azomethine Ylides

The Schiff bases derived from 3-(4-aminophenyl)indolin-2-one can serve as precursors for generating azomethine ylides. These ylides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. nih.govmdpi.com

Azomethine ylides are typically generated in situ due to their transient nature. mdpi.com A common method involves the reaction of an imine with an appropriate reagent that facilitates the formation of the C-N-C ylide structure. These ylides then react with dipolarophiles in a concerted fashion. nih.gov For example, the intermolecular [3+2] annulation of azomethine ylides with acrylate-type dienophiles has been used to afford spiro(indole-pyrrolidine) ring systems. acs.org The reaction of azomethine ylides with carbonyl compounds as dipolarophiles can also lead to the formation of oxazolidine (B1195125) rings. nih.govmdpi.com This powerful synthetic strategy allows for the rapid construction of complex, polycyclic architectures from the relatively simple this compound core, demonstrating its utility as a scaffold for advanced organic synthesis.

Advanced Spectroscopic and Structural Elucidation of 3 4 Nitrophenyl Indolin 2 One Analogues

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives insights into the electronic environment of each proton. For analogues like 1-allyl-3-(2-(3-nitrophenyl)-2-oxoethylidene)indolin-2-one, the aromatic protons of the indolinone and nitrophenyl rings typically appear as multiplets in the downfield region (δ 6.9-8.9 ppm). rsc.org The vinyl proton (=CH) gives a characteristic singlet, while the allylic protons (N-CH₂) and the terminal vinyl protons of the allyl group show distinct multiplets. rsc.org In related derivatives, the NH proton of the indolin-2-one ring presents as a singlet, which is exchangeable with D₂O. nih.gov The specific configuration of isomers, such as E/Z isomers around the exocyclic double bond, can be determined using 2D NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.govnih.gov For example, a strong NOE effect between specific protons can confirm the spatial proximity and thus the stereochemistry of the molecule. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the indolin-2-one lactam is highly deshielded and appears significantly downfield. For instance, in 3-(((1H-indol-3-yl)methylene)hydrazono)-5-bromoindolin-2-one, the C=O peak is observed at δ 165.47 ppm. nih.gov Aromatic and vinyl carbons resonate in the δ 109-154 ppm range. The carbons of the nitrophenyl group are influenced by the strong electron-withdrawing nitro group. rsc.org The aliphatic carbons, such as those from an N-allyl or N-methyl group, appear in the upfield region of the spectrum. rsc.orgnih.gov

A representative dataset for a closely related analogue, 1-allyl-3-(2-(3-nitrophenyl)-2-oxoethylidene)indolin-2-one, is presented below. rsc.org

Table 1: NMR Data for 1-allyl-3-(2-(3-nitrophenyl)-2-oxoethylidene)indolin-2-one in DMSO-d₆

| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 166.9 |

| Aromatic/Vinyl CH | 8.82-8.87 (m, 1H), 8.55-8.51 (m, 1H), 8.45 (s, 1H), 8.14-8.07 (m, 2H), 7.74-7.72 (m, 1H), 7.43-7.39 (m, 1H), 7.06-6.96 (m, 2H) | 190.0, 153.4, 149.3, 145.5, 138.0, 136.5, 133.4, 131.8, 128.2, 127.6, 124.9, 122.6, 122.5, 119.7, 117.1, 109.7 |

| Allyl (=CH) | 5.96-5.77 (m, 1H) | - |

| Allyl (=CH₂) | 5.22-5.13 (m, 2H) | - |

Data sourced from a study on a 3-nitrophenyl analogue. rsc.org

Infrared Spectroscopy Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(4-nitrophenyl)indolin-2-one analogues shows several characteristic absorption bands. researchgate.net

Key vibrational frequencies include:

N-H Stretching: A band in the region of 3427-3291 cm⁻¹ corresponds to the N-H group of the indolinone ring. nih.govtandfonline.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. researchgate.netprimescholars.com

C=O Stretching: A strong absorption band for the lactam carbonyl group (C=O) is found in the range of 1728-1701 cm⁻¹. nih.govresearchgate.netprimescholars.com

C=C Stretching: The exocyclic C=C double bond and aromatic ring vibrations appear between 1618 cm⁻¹ and 1444 cm⁻¹. primescholars.com

NO₂ Stretching: The presence of the nitro group is confirmed by two characteristic stretching bands, an asymmetric stretch around 1515-1526 cm⁻¹ and a symmetric stretch near 1341-1342 cm⁻¹. primescholars.comgrowingscience.com

Table 2: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | 3427 - 3291 | nih.govtandfonline.com |

| Carbonyl (C=O) | Stretch | 1728 - 1701 | nih.govresearchgate.netprimescholars.com |

| Alkene (C=C) | Stretch | 1618 - 1507 | researchgate.netprimescholars.com |

| Nitro (NO₂) | Asymmetric Stretch | 1618 - 1515 | researchgate.netprimescholars.com |

| Nitro (NO₂) | Symmetric Stretch | 1342 - 1340 | nih.gov |

Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

The target compound, 3-(4-nitrobenzylidene)indolin-2-one, has a molecular formula of C₁₅H₁₀N₂O₃ and a molecular weight of 266.25 g/mol . nih.gov In mass spectrometric analysis, this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. For instance, an analogue, 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-oxo-2-phenylethylidene)indolin-2-one, shows an [M+H]⁺ peak at m/z 452. primescholars.com

Tandem mass spectrometry (MS/MS) studies on related structures, such as (Z)-{(fluoroethoxy) ethyl}-(E)-3-(4-nitrophenyl)-allylidene]-indolin-2-one, reveal characteristic fragmentation patterns. Biotransformation and fragmentation can occur at various points in the molecule, including cleavage of side chains and hydroxylation of the aromatic nitrophenyl ring. longdom.orgresearchgate.net Analysis of these fragments helps to confirm the different parts of the molecular structure. longdom.org

Elemental Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's purity and empirical formula.

For this compound (C₁₅H₁₀N₂O₃), the theoretical elemental composition is:

Carbon (C): 67.67%

Hydrogen (H): 3.79%

Nitrogen (N): 10.52%

Oxygen (O): 17.02%

Experimental data for analogous compounds show a close correlation with calculated values, typically within a ±0.4% margin, which is considered evidence of high purity. primescholars.com For example, the calculated and found values for 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-oxo-2-phenylethylidene)indolin-2-one were in excellent agreement. primescholars.com

Table 3: Example of Elemental Analysis Data for an Analogue (C₂₅H₁₇N₅O₄)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 66.51 | 66.49 |

| H | 3.80 | 3.76 |

Data from reference primescholars.com.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Stability

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for the analysis of this compound analogues.

HPLC is employed to separate geometric isomers (E/Z) that can form during the synthesis of these compounds. nih.gov While some isomers prove difficult to separate or isomerize quickly in solution, the isomers of condensed products of 4-nitrobenzaldehyde (B150856) can be successfully separated using flash chromatography and analyzed by HPLC. nih.gov

Furthermore, HPLC is a crucial tool for assessing the stability of these compounds in solution over time. For instance, the stability of certain purified isomers has been monitored by HPLC, showing that some remain stable for over 20 hours in a solvent mixture, as evidenced by a consistent HPLC peak and retention time. nih.gov The technique is also used to determine the purity of final products and to trace metabolites in various biological matrices. longdom.org For quantitative analysis, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS), using modes like multiple reaction monitoring (MRM) for high sensitivity and specificity. longdom.org

Computational and Theoretical Investigations of 3 4 Nitrophenyl Indolin 2 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 3-(4-Nitrophenyl)indolin-2-one, might interact with a biological target, typically a protein receptor.

Molecular docking simulations have been performed on derivatives of this compound to assess their binding affinity towards various protein targets, particularly those implicated in cancer pathways like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.govresearchgate.netresearchgate.net These studies calculate the binding energy, which indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and potent interaction.

For instance, a study on a series of 3-((2-(4-nitrophenyl) thiazol-4-yl) imino)-1-(substituted-1-ylmethyl) indolin-2-one derivatives docked against the estrogen receptor (EGFR, PDB ID: 3ERT) reported significant binding affinities. researchgate.net The docking scores and binding energies for the most potent compounds in this series highlight their potential as inhibitors. researchgate.net Another study focusing on 3-(2-(4-nitrophenyl) hydrazono) indolin-2-one found it to be a potent molecule, with docking studies on VEGFR-2 revealing high docking binding energies. researchgate.net These interaction studies show that the compound can effectively bind to specific biological targets, often through hydrogen bonding and hydrophobic interactions. smolecule.com

Table 1: Molecular Docking Data for a this compound Derivative against EGFR Data pertains to the derivative 3a from the series in the cited study.

| Parameter | Value | Reference |

| Docking Score | -8.512 | researchgate.net |

| Glide Binding Energy | -43.785 Kcal/mol | researchgate.net |

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key to the ligand's binding. For 3-(2-(4-nitrophenyl) hydrazono) indolin-2-one, a close derivative, docking studies with the VEGFR-2 active site have identified several crucial interactions. researchgate.netresearchgate.net

The analysis revealed a hydrogen bond interaction with the Cys917 residue, which is a common interaction point for known inhibitors of this receptor. researchgate.netresearchgate.net Furthermore, new key hydrogen bonds were identified with residues Glu915, Asn921, and Arg1049. researchgate.netresearchgate.net The presence of the nitrophenyl group and other structural features on the indolin-2-one scaffold appear to be important factors for developing these specific interactions and achieving potent inhibition. researchgate.netbiosynth.com

Table 2: Key Amino Acid Interactions for a this compound Derivative with VEGFR-2 Data pertains to the derivative 3-(2-(4-nitrophenyl) hydrazono) indolin-2-one.

| Amino Acid Residue | Type of Interaction | Reference |

| Cys917 | Hydrogen Bond | researchgate.netresearchgate.net |

| Glu915 | Hydrogen Bond | researchgate.netresearchgate.net |

| Asn921 | Hydrogen Bond | researchgate.netresearchgate.net |

| Arg1049 | Hydrogen Bond | researchgate.netresearchgate.net |

Binding Energy Calculations and Interaction Profiling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to understand the intrinsic electronic properties of a molecule, which in turn determine its stability, reactivity, and spectroscopic characteristics. frontiersin.orgresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.govrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govtandfonline.com

DFT calculations on a related compound, (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one, provide insight into the electronic properties expected for this compound. frontiersin.org The analysis revealed that the nitro group significantly influences the electronic properties of the molecule. frontiersin.org

Table 3: FMO Energies for a Related Nitro Indolinone Derivative Data for (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Energy (eV) | Reference |

| E(HOMO) | -6.23 | frontiersin.org |

| E(LUMO) | -2.96 | frontiersin.org |

| Energy Gap (ΔE) | 3.27 | frontiersin.org |

Global reactivity parameters, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. frontiersin.org These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). frontiersin.orgrsc.org Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. nih.gov The electrophilicity index measures the propensity of a species to accept electrons. nih.gov

Studies on nitro-substituted indolinone derivatives show that these compounds are characterized by relatively high ionization potential and electron affinity values. frontiersin.org The calculated reactivity indices suggest that the presence of the nitro group makes the molecule more electrophilic and reactive compared to analogues without this group. frontiersin.org

Table 4: Global Reactivity Parameters for a Related Nitro Indolinone Derivative Data for (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Value (eV) | Reference |

| Chemical Potential (μ) | -4.59 | frontiersin.org |

| Chemical Hardness (η) | 1.63 | frontiersin.org |

| Global Softness (S) | 0.61 | frontiersin.org |

| Electrophilicity Index (ω) | 6.48 | frontiersin.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. tandfonline.com It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. nih.govnih.gov Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, which are electron-poor and prone to nucleophilic attack. tandfonline.com

For nitro-containing indolinone derivatives, MEP analysis reveals that the most negative potential (red regions) is concentrated on the oxygen atoms of both the carbonyl group of the indolinone ring and the nitro group of the phenyl ring. frontiersin.orgnih.gov This indicates that these locations are the most probable sites for electrophilic interactions, such as the formation of hydrogen bonds with receptor sites. frontiersin.org The hydrogen atom on the indole (B1671886) nitrogen typically shows a region of positive potential (blue), marking it as a potential hydrogen bond donor site. frontiersin.org

Global and Local Reactivity Indices Determination

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the indolin-2-one class of molecules, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets, including cancer and neurodegenerative diseases. researchgate.netnih.gov

The indolin-2-one core is considered essential for the activity of many of its derivatives, particularly in the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov Research has consistently shown that substitutions at the C-3 position of the oxindole (B195798) ring play a pivotal role in modulating the antiangiogenic and anticancer activities of these compounds. nih.gov The nature of the substituent group, such as the 4-nitrophenyl group, significantly impacts the molecule's binding affinity and selectivity for its target.

In the context of anticancer agents, SAR studies on indolin-2-one hybrids have been thoroughly researched. researchgate.net For instance, in a study of biphenylurea derivatives containing the indolin-2-one moiety, compounds with a benzyl (B1604629) group at the N-1 position of the indolinone ring and a chlorine substitution on the terminal phenyl ring showed potent activity against the PC-3 prostate cancer cell line. mdpi.com This highlights the importance of modifications at multiple positions on the scaffold.

SAR studies have also guided the development of probes for neurodegenerative diseases. By systematically modifying the indolin-2-one scaffold, researchers aim to improve binding affinity for targets like α-synuclein fibrils while reducing off-target effects. nih.gov For example, analogs of 3-(benzylidene)indolin-2-one were synthesized to explore how different substituents impact affinity and selectivity against various protein fibrils. nih.gov

The following table summarizes key SAR findings for indolin-2-one derivatives from various studies:

| Base Scaffold | Position of Substitution | Substituent Type | Observed Effect on Activity | Target/Application | Reference |

| Indolin-2-one | C-3 | Aryl groups (e.g., phenyl) | Crucial for antiangiogenic and anticancer activity. | VEGFR Inhibition | nih.gov |

| Indolin-2-one | N-1 | Benzyl group | Enhanced cytotoxic activity against PC-3 cancer cells. | Anticancer | mdpi.com |

| Biphenylurea-Indolinone | Terminal Phenyl | 4-Chloro | Potent activity against PC-3 cancer cells (IC50 = 18.40 µM). | Anticancer | mdpi.com |

| 3-substituted indolin-2-one | C-5 | Nitro or Aceto groups | Altered neuroprotective properties. | Neuroprotection | researchgate.net |

| 3-benzylideneindolin-2-one | Varies | Alkyl and other groups | Modulates affinity and selectivity for α-synuclein fibrils. | Neurodegenerative Diseases | nih.gov |

These studies collectively demonstrate that a deep understanding of the SAR is crucial for the rational design of new, more effective therapeutic agents based on the this compound scaffold. researchgate.net

In Silico Modeling and Molecular Dynamics Simulations

In silico modeling and molecular dynamics (MD) simulations are indispensable computational tools for investigating the behavior of molecules at an atomic level. tanaffosjournal.irnih.gov These methods are widely used to study indolin-2-one derivatives, providing insights into their binding modes, interaction stability, and potential as therapeutic agents. researchgate.net

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For indolin-2-one derivatives, docking studies have been performed against various protein targets. In one study, novel derivatives were docked against the chemokine receptor CXCR6 (PDB: 6KVA) to evaluate their potential as chemokine inhibitors. researchgate.net The results identified specific derivatives with high binding affinity, suggesting a strong potential for inhibition. researchgate.net

The following table presents sample docking results for indolin-2-one derivatives against the CXCR6 protein, illustrating the predictive power of this method.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Derivative 5a | CXCR6 | -11.4 | (Not specified) | researchgate.net |

| Derivative 5c | CXCR6 | -11.0 | (Not specified) | researchgate.net |

| Celecoxib (Standard) | CXCR6 | -8.8 | (Not specified) | researchgate.net |

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the dynamic behavior and stability of the ligand-protein complex over time. nih.gov An MD simulation tracks the motions of atoms and molecules, providing a more realistic view of the interactions in a biological environment. tanaffosjournal.ir For the most promising indolin-2-one derivatives identified through docking, MD simulations can confirm the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds, within the receptor's active site. researchgate.netnih.gov These simulations are crucial for validating initial docking results and ensuring that the identified compound is a robust candidate for further development. tanaffosjournal.ir

Mechanistic Insights into Chemical Transformations

Understanding the mechanisms of chemical reactions is crucial for synthesizing new molecules and optimizing reaction conditions. For the indolin-2-one scaffold, several studies have provided mechanistic insights into its transformations.

A plausible pathway for reactions involving indolin-2-ones often begins with the formation of an enolate ion. rsc.org Under basic conditions, a base such as Cs2CO3 can deprotonate the C-3 position of the indolin-2-one, creating a nucleophilic enolate. This enolate can then react with an electrophile, for instance, via an SN2 process, to form a new C-C bond at the C-3 position. rsc.org Subsequent transformations can occur under the same basic conditions, potentially involving oxidation by atmospheric oxygen to yield 3-hydroxy-3-substituted oxindoles. rsc.org This proposed mechanism is often supported by control experiments and mass spectrometry analysis. rsc.org

More complex transformations, such as multicomponent [3 + 2] cycloaddition (32CA) reactions, have also been studied in detail. acs.org These reactions, which can be used to generate structurally diverse dispiro-indoline systems, proceed with high regio- and diastereoselectivity. acs.org Computational studies, often using Density Functional Theory (DFT), are employed to elucidate the reaction mechanism and understand the origins of the observed selectivity. researchgate.net These theoretical investigations analyze the transition states of the possible reaction pathways, helping to explain why a particular stereoisomer is formed preferentially. researchgate.net Such studies provide deep insights into polar cycloaddition mechanisms and are invaluable for predicting the outcomes of new synthetic routes. acs.org

Research Applications and Mechanistic Biological Studies of 3 4 Nitrophenyl Indolin 2 One and Its Derivatives

Exploration as Lead Compounds in Drug Discovery

The unique structure of 3-(4-nitrophenyl)indolin-2-one, featuring an indolinone core substituted with a nitrophenyl group, makes it a valuable scaffold in the development of new therapeutic agents. smolecule.com This structural motif is considered a "privileged scaffold" in drug discovery, as it is found in a wide range of biologically active natural products and synthetic drugs. The presence of the nitro group enhances the electrophilic character of the molecule, which is believed to contribute to its biological activity. smolecule.com

Researchers have explored this compound and its derivatives as lead compounds for developing anticancer drugs. smolecule.com The versatility of the indolinone core allows for various chemical modifications, such as substitutions on the aromatic ring and alkylation of the indolin-2-one nitrogen atom, to optimize biological activity and selectivity. mdpi.com For instance, derivatives of this compound have been synthesized and evaluated for their potential as neuroprotective agents, highlighting the broad therapeutic potential of this chemical class. researchgate.net

Intervention in Cellular Processes and Signaling Pathways

The biological effects of this compound and its derivatives are often attributed to their ability to interfere with key cellular processes and signaling pathways that are dysregulated in diseases like cancer.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. Indolin-2-one derivatives have been identified as potent kinase inhibitors. While specific studies on this compound are part of a broader investigation, the general class of indolin-2-ones is known to inhibit various kinases, including Aurora B kinase. researchgate.net

One notable derivative, (E/Z)-3-(4-nitrophenylimino)indolin-2-one, has been shown to inhibit Leucine-rich repeat serine/threonine-protein kinase 2 (LRRK2) with an IC50 of 7.27 µM. typeset.io LRRK2 is a complex, multi-domain protein, and its mutations are associated with Parkinson's disease.

The targeted interaction with specific biological receptors is a key mechanism through which this compound derivatives exert their effects.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several studies have highlighted the interaction of this compound derivatives with VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. researchgate.net Docking studies of 3-(2-(4-nitrophenyl)hydrazono)indolin-2-one have shown that it binds to the VEGFR-2 active site, with hydrogen bond interactions involving key amino acid residues such as Cys917, Glu915, Asn921, and Arg1049. researchgate.netacs.org This interaction is believed to inhibit the receptor's function, thereby blocking downstream signaling pathways involved in cell proliferation and angiogenesis. researchgate.net

Estrogen Receptor (ER): The estrogen receptor is a key target in the treatment of hormone-dependent breast cancers. While direct studies on this compound are limited, related indolin-2-one derivatives have been investigated for their anti-estrogenic activity. nih.gov For example, certain vanillin-substituted indolin-2-ones have shown the ability to antagonize estrogen receptor-α (ER-α) and inhibit the proliferation of ER-positive breast cancer cells. nih.govnih.gov Molecular docking studies of these derivatives have supported their stable interaction with the ER-α protein-ligand complex. nih.govbioxcell.com

Epidermal Growth Factor Receptor (EGFR): EGFR is another important receptor tyrosine kinase that is often overexpressed in cancer cells, leading to uncontrolled cell growth. researchgate.net A derivative, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI), was identified as a potential EGFR inhibitor through molecular docking. scispace.com Further studies showed that HNPMI could downregulate EGFR-mediated signaling pathways, leading to antiproliferative and apoptotic effects in breast cancer cells. scispace.com Molecular docking of other 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives with EGFR has also been performed, with some compounds showing high docking scores and binding energies. bioxcell.com

CXCR6: The chemokine receptor CXCR6 and its ligand CXCL16 play a role in immune cell trafficking and have been implicated in cancer progression. In silico studies of novel fused indolin-2-one derivatives, including those with a 4-nitrophenyl moiety, have shown potential inhibitory activity against CXCR6. For example, a derivative, 1-(Morpholinomethyl)-3-(4-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)phenylimino)indolin-2-one, was investigated for its binding affinity to the CXCR6 receptor.

Inhibition of Kinases and Overexpressed Enzymes

Inhibition of Cell Proliferation and Cytotoxic Mechanisms

A significant body of research has focused on the ability of this compound and its derivatives to inhibit cell proliferation and induce cell death (cytotoxicity) in cancer cells. smolecule.com

Derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), LS180 (colon cancer), Raji (lymphoma), and MCF-7 (breast cancer). researchgate.netbioxcell.com For instance, 3-(2-(4-nitrophenyl)hydrazono)indolin-2-one was found to be a potent cytotoxic agent against HeLa cells. researchgate.net Another derivative, (E)-3-hydroxy-3-(4-(4-nitrophenyl)-2-oxobut-3-en-1-yl)indolin-2-one (HOI-02), was shown to decrease esophageal cancer cell viability, inhibit anchorage-independent growth, and induce apoptosis and G2-M cell cycle arrest. The mechanism of action for HOI-02 was linked to the generation of reactive oxygen species (ROS).

The cytotoxic activity of these compounds is often evaluated by measuring their IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-(2-(4-nitrophenyl)hydrazono)indolin-2-one | HeLa | IC15 = 3.0±0.5 µM, IC30 = 12.2±3.1 µM | researchgate.net |

| 3-(2-(4-nitrophenyl)hydrazono)indolin-2-one | LS-180 | IC30 = 21.8 µM | acs.org |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline (HNPMI) | MCF-7 | IC50 = 64.10 µM | scispace.com |

This table is not exhaustive and represents selected findings from the cited literature.

Structure-Activity Relationship (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives. For this compound and its derivatives, SAR studies have provided valuable insights.

It has been observed that the presence of extended lipophilic rings with H-bond acceptors at the 3-position of the indoline (B122111) scaffold appears to be an important factor for developing potent VEGFR-2 inhibitors. researchgate.net The nitro group on the phenyl ring is also considered to enhance the compound's potential for biological activity. smolecule.com

In a series of biphenylurea derivatives containing indolin-2-one moieties, substitutions on both the indolinone ring and the terminal phenyl group were found to significantly affect their cytotoxic activity against MCF-7 cells. Similarly, for N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives, the nature and position of the substituent on the phenylamino (B1219803) group were important for their carcinogenic activity.

Screening Methodologies for Biological Activity

A variety of screening methodologies are employed to evaluate the biological activity of this compound and its derivatives.

Cytotoxicity Assays: The most common methods for assessing cytotoxic activity are cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used, which measures the metabolic activity of viable cells. typeset.ioresearchgate.net Another widely used method is the Sulforhodamine B (SRB) assay , which measures cell density by staining total cellular protein. mdpi.com

Molecular Docking: Computational methods like molecular docking are extensively used to predict and analyze the binding interactions between the compounds and their target receptors, such as VEGFR-2, EGFR, and CXCR6. researchgate.netbioxcell.com This technique provides insights into the binding modes and helps in understanding the mechanism of action at a molecular level.

Kinase Inhibition Assays: To evaluate the inhibitory effect on specific kinases, various in vitro kinase inhibition assays are performed. These assays typically measure the activity of the kinase in the presence of varying concentrations of the test compound. typeset.io

Cell-Based Assays for Cellular Processes: To study the effects on cellular processes like apoptosis and cell cycle, techniques such as flow cytometry , caspase activity assays , and DNA fragmentation assays are utilized. scispace.com

In Vivo Studies: Promising compounds identified through in vitro screening are often further evaluated in animal models, such as patient-derived xenograft mouse models, to assess their efficacy and therapeutic potential in a living organism.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E/Z)-3-(4-nitrophenylimino)indolin-2-one |

| 3-(2-(4-Nitrophenyl)hydrazono)indolin-2-one |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline |

| 1-(Morpholinomethyl)-3-(4-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)phenylimino)indolin-2-one |

| (E)-3-hydroxy-3-(4-(4-nitrophenyl)-2-oxobut-3-en-1-yl)indolin-2-one |

| N-nitroso-3-(substituted phenylimino)-indolin-2-one |

| Leucine-rich repeat serine/threonine-protein kinase 2 (LRRK2) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Estrogen Receptor (ER) |

| Epidermal Growth Factor Receptor (EGFR) |

| C-X-C Motif Chemokine Receptor 6 (CXCR6) |

Q & A

Q. Advanced

- Base Selection : NaH in DMF ensures deprotonation of the indoline NH at 0°C, minimizing side reactions.

- Solvent Control : Anhydrous DMF prevents hydrolysis of alkyl halides.

- Stoichiometry : A 3:1 molar ratio of alkyl halide to indolin-2-one precursor improves substitution efficiency .

How do substituents on the benzylidene moiety affect the melting points of these derivatives?

Basic

Bulky or electron-donating groups (e.g., 3,4-dimethoxybenzyl) increase melting points due to enhanced crystal packing. For instance:

- 45b (3,4-dimethoxybenzyl): 201.3–201.9°C

- 44b (3-methoxybenzyl): 237.7–239.0°C

Variations correlate with substituent polarity and steric effects .

What role do this compound derivatives play in kinase inhibition studies?

Advanced

These compounds inhibit receptor tyrosine kinases (RTKs) like EGFR and FLK-1. For example, 3-(4-isopropylbenzylidenyl)indolin-2-one (sc-202413) non-selectively inhibits RTKs, while fluorinated analogs (e.g., BMS-204352) target BK channels. Structure-activity relationship (SAR) studies highlight the nitro group’s role in π-π stacking with kinase active sites .

How are contradictions in biological activity data addressed for structurally similar derivatives?

Advanced

Discrepancies arise from stereochemistry or minor substituent changes. For example:

- (Z)-isomers of benzylidene derivatives show higher α-synuclein binding than (E)-isomers due to conformational flexibility.

- Methoxy vs. fluoroethoxy substituents alter solubility and membrane permeability, impacting in vitro activity .

What computational methods support the design of this compound analogs?

Advanced

Molecular docking (e.g., MOE software) predicts binding poses to α-synuclein fibrils or kinase domains. QSAR models prioritize substituents with favorable hydrophobicity (ClogP 2.5–4.0) and hydrogen-bonding capacity. Validation includes comparing calculated vs. experimental NMR shifts (Δδ < 0.1 ppm) .

How is X-ray crystallography utilized to confirm the structure of these derivatives?

Advanced

Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, the ethanol solvate of 3-(2-amino-1-methyl-4-oxoimidazol-5-yl)-3-hydroxyindolin-2-one confirmed intramolecular H-bonding (N–H···O=C) and planarity of the indolinone core, with RMSD < 0.002 Å for bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.